molecular formula C21H12O B13959886 9H-Dibenzo(C,MN)phenanthren-9-one CAS No. 62716-20-5

9H-Dibenzo(C,MN)phenanthren-9-one

Cat. No.: B13959886
CAS No.: 62716-20-5
M. Wt: 280.3 g/mol
InChI Key: SNQWZFDFVZBDFF-UHFFFAOYSA-N
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Description

9H-Dibenzo(C,MN)phenanthren-9-one is a complex organic compound known for its unique structural properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its fused ring system, which includes multiple benzene rings and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Dibenzo(C,MN)phenanthren-9-one typically involves multi-step organic reactions. One common method involves the palladium-catalyzed coupling of hydrazone derivatives of 9H-tribenzoa,c,eannulen-9-ones with benzyl bromides. This process includes the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . The reaction is carried out under mild conditions, often using dry solvents and commercial reagents without further purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

9H-Dibenzo(C,MN)phenanthren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketal structures, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

9H-Dibenzo(C,MN)phenanthren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Dibenzo(C,MN)phenanthren-9-one involves its interaction with molecular targets through its aromatic rings and functional groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its behavior in various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 9H-tribenzoa,c,eannulene
  • 9-methyl-9H-dibenzo[a,c]carbazole

Uniqueness

9H-Dibenzo(C,MN)phenanthren-9-one is unique due to its specific ring structure and the presence of a ketone functional group.

Properties

CAS No.

62716-20-5

Molecular Formula

C21H12O

Molecular Weight

280.3 g/mol

IUPAC Name

pentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaen-8-one

InChI

InChI=1S/C21H12O/c22-21-17-10-4-3-9-16(17)20-15-8-2-1-6-13(15)12-14-7-5-11-18(21)19(14)20/h1-12H

InChI Key

SNQWZFDFVZBDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5C4=O

Origin of Product

United States

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